1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
Description
1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core linked to a pyrimidinyl group substituted with a 1,2,4-triazole moiety.
Key structural attributes:
- Pyrimidine-triazole scaffold: Enhances π-π stacking and hydrogen-bonding interactions.
- 2-Methoxybenzyl group: May improve solubility and metabolic stability compared to non-polar substituents.
- Piperidine-4-carboxamide backbone: A common motif in bioactive molecules, contributing to conformational flexibility.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-29-17-5-3-2-4-16(17)11-22-20(28)15-6-8-26(9-7-15)18-10-19(24-13-23-18)27-14-21-12-25-27/h2-5,10,12-15H,6-9,11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNGBCSDAIQLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring,
- A pyrimidine moiety,
- A piperidine ring,
- A methoxybenzyl substituent.
This unique combination contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that it may:
- Inhibit specific enzymes by binding to their active sites,
- Interfere with cellular signaling pathways,
- Induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing triazole and pyrimidine rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Properties
Studies have demonstrated that compounds with similar frameworks possess cytotoxic effects on various cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cells . The compound's ability to inhibit tumor growth suggests potential as an anticancer agent.
Anti-inflammatory Effects
In vitro assays have revealed that similar piperidine derivatives can suppress cyclooxygenase (COX) activity, which is crucial in inflammatory responses. Notably, some derivatives showed IC50 values comparable to established anti-inflammatory drugs such as indomethacin .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/ED50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 µM | |
| Anticancer | Ovarian cancer (OVXF 899) | 2.76 µM | |
| Anti-inflammatory | COX-2 | 0.04 µmol |
Case Study 1: Antimicrobial Evaluation
A series of compounds structurally related to the target compound were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most active derivatives demonstrated low IC50 values, indicating strong potential for further development as anti-tubercular agents .
Case Study 2: Cytotoxicity Profile
In a study assessing the cytotoxic effects on HEK-293 human embryonic kidney cells, several derivatives were found to be non-toxic at concentrations effective against cancer cells. This suggests a favorable therapeutic window for further testing in vivo .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine moieties can exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds potential leads for new anticancer therapies .
Antimicrobial Properties
The presence of the triazole ring in this compound is associated with antimicrobial activity. Similar derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide may also possess antimicrobial properties worth investigating further .
Case Studies
Several studies have evaluated the efficacy of similar compounds:
Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal explored a series of triazole-containing compounds for their anticancer activity. The results indicated that modifications to the side chains significantly influenced cytotoxicity against various cancer cell lines. The study highlighted the importance of structure-activity relationships in designing effective anticancer agents .
Study 2: Antimicrobial Testing
Another research article focused on the antimicrobial properties of triazole derivatives. It reported that certain modifications enhanced activity against specific bacterial strains. The findings suggest that this compound could be similarly effective and warrants further exploration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Property Analysis
A comparative analysis of molecular formulas, weights, and substituent effects is presented below:
Key Observations:
- Substituent Polarity : The target compound’s 2-methoxybenzyl group offers moderate polarity compared to the 4-fluorobenzyl group in ’s compound, which may influence membrane permeability and target engagement .
- Heterocyclic Diversity : The triazole in the target compound (vs. pyrrolopyrimidine in capivasertib) suggests divergent biological targets; triazoles are often associated with antifungal or kinase-inhibitory activity, while pyrrolopyrimidines are common in kinase inhibitors like capivasertib .
- Molecular Weight : The target compound (405.46 g/mol) falls within the typical range for drug-like molecules, whereas capivasertib (416.88 g/mol) and ’s compound (446.51 g/mol) approach the upper limit of Lipinski’s rule of five .
Functional Group Impact on Bioactivity (Inferred)
While direct biological data are unavailable, structural analogs provide insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
